Ácido trans-1-Boc-4-(2-(trifluorometil)fenil)pirrolidina-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

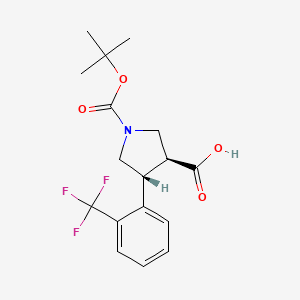

“Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C17H20F3NO4 . It is used to synthesize ring-constrained boropeptide thrombin inhibitors and is also used to prepare substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors .

Molecular Structure Analysis

The IUPAC name for this compound is (3R,4S)-1-(tert-butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid . The InChI code is 1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-5-4-6-11(7-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m1/s1 . The molecular weight is 359.35 g/mol .

Physical and Chemical Properties Analysis

“Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid” is a white powder . It has a molecular weight of 359.35 g/mol . It should be stored at 2-8 °C .

Aplicaciones Científicas De Investigación

- Inhibidores de Trombina Boropeptídica: Los investigadores usan este compuesto para sintetizar boropeptídicos cíclicos, que tienen potencial como inhibidores de la trombina. Estos inhibidores juegan un papel crucial en las terapias anticoagulantes y el tratamiento de trastornos trombóticos .

- Inhibidores de Rho-quinasa: El ácido trans-1-Boc-4-(2-(trifluorometil)fenil)pirrolidina-3-carboxílico sirve como precursor para la preparación de 2H-isoquinolin-1-onas sustituidas, que exhiben una potente actividad inhibitoria de Rho-quinasa. Los inhibidores de Rho-quinasa son relevantes en el tratamiento de enfermedades cardiovasculares y otras afecciones .

- Acoplamiento Cruzado de Suzuki-Miyaura: El compuesto es un reactivo útil en las reacciones de acoplamiento cruzado de Suzuki-Miyaura asistidas por microondas. Este método permite una formación eficiente de enlaces carbono-carbono, lo que permite la síntesis de diversos compuestos orgánicos .

- Reacciones de Acoplamiento Catalizadas por Cobalto: Los investigadores exploran su aplicación en reacciones de acoplamiento catalizadas por cobalto, que facilitan la construcción de moléculas complejas. Estas reacciones son valiosas en el descubrimiento de fármacos y la ciencia de los materiales .

- Agentes Antitumorales: Los derivados del ácido trans-1-Boc-4-(2-(trifluorometil)fenil)pirrolidina-3-carboxílico contribuyen a la síntesis de pirrolobenzodiazepinas C2-arilo. Estos compuestos exhiben actividad antitumoral y son de interés en la investigación del cáncer .

- Protección Boc: El grupo tert-butoxicarbonilo (Boc) sirve como grupo protector para los aminoácidos durante la síntesis de péptidos. Los investigadores usan este compuesto para introducir protección Boc, lo que permite la funcionalización selectiva de residuos específicos de aminoácidos .

- Química Bioortogonal: El ácido trans-1-Boc-4-(2-(trifluorometil)fenil)pirrolidina-3-carboxílico se puede modificar con asas bioortogonales. Estos grupos funcionales permiten el etiquetado y el seguimiento específicos de biomoléculas en sistemas vivos .

- Síntesis Asimétrica: El centro quiral en este compuesto lo convierte en un valioso bloque de construcción para la síntesis asimétrica. Los investigadores pueden explotar su estereoquímica para crear moléculas enantioméricamente puras para el desarrollo de fármacos y otras aplicaciones .

Síntesis de Péptidos y Desarrollo de Fármacos

Síntesis Orgánica y Catálisis

Química Medicinal

Protección y Desprotección de Péptidos

Biología Química y Bioconjugación

Bloque de Construcción Quiral

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . This suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is primarily used in the synthesis of ring-constrained boropeptide thrombin inhibitors . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Inhibiting thrombin can prevent the formation of clots, making this compound potentially useful in the treatment of conditions such as deep vein thrombosis and stroke .

Mode of Action

It is known to be involved in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This reaction is particularly useful because it can be performed under mild conditions and is tolerant of a wide range of functional groups .

Biochemical Pathways

The compound is used in the synthesis of ring-constrained boropeptide thrombin inhibitors, which can affect the coagulation cascade . It is also used to prepare substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors . Rho-kinases are involved in various cellular functions, including cell motility and tumor cell invasion, so inhibiting these kinases can have significant effects .

Result of Action

The result of the action of Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid depends on its application. When used in the synthesis of thrombin inhibitors, it can potentially prevent the formation of blood clots . When used to prepare Rho-kinase inhibitors, it can potentially affect cell motility and tumor cell invasion .

Action Environment

The action of Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of other substances, such as solvents or catalysts, can also impact the reaction .

Propiedades

IUPAC Name |

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-11(12(9-21)14(22)23)10-6-4-5-7-13(10)17(18,19)20/h4-7,11-12H,8-9H2,1-3H3,(H,22,23)/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIKSWABWWUHCZ-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-one](/img/structure/B2390324.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2390326.png)

![5-amino-N-(3-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390327.png)

![4-oxo-N-(pyridin-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390331.png)

![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)

![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)

![4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390344.png)